molecular formula C14H15N5O2S B7060299 8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione

8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B7060299
M. Wt: 317.37 g/mol
InChI Key: WNCLKKMZMDSTHJ-UHFFFAOYSA-N
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Description

8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of thieno[2,3-d]pyrimidine derivatives with appropriate amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality control, and possibly employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It shows potential as an anticancer agent due to its ability to inhibit kinase enzymes, which are crucial in cell signaling and proliferation.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione primarily involves the inhibition of kinase enzymes. By binding to the active site of these enzymes, the compound prevents the phosphorylation of key proteins involved in cell growth and survival. This leads to the induction of apoptosis and autophagy in cancer cells, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

8-(thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c20-12-14(19-13(21)18-12)4-1-8(2-5-14)17-10-9-3-6-22-11(9)16-7-15-10/h3,6-8H,1-2,4-5H2,(H,15,16,17)(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCLKKMZMDSTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC3=C4C=CSC4=NC=N3)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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